molecular formula C14H17NO4 B1399092 1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid CAS No. 912444-75-8

1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1399092
CAS No.: 912444-75-8
M. Wt: 263.29 g/mol
InChI Key: PVHTZUOXJDYNBQ-UHFFFAOYSA-N
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Description

“1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 912444-75-8 . It has a molecular weight of 263.29 . The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-3-methyl-3-pyrrolidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical and Chemical Properties Analysis

This compound has a melting point of 113-115 degrees Celsius . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid and its analogues have been explored in the synthesis of pyridonecarboxylic acids, which show significant antibacterial activity. Egawa et al. (1984) conducted research where they synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, finding several to be more active than enoxacin, a known antibacterial agent, indicating potential for further biological study (Egawa et al., 1984).

Chemiluminescence in High-Performance Liquid Chromatography

This compound has also been used in the field of analytical chemistry. Morita & Konishi (2002) found that derivatives of this compound were effective as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Inhibitors of Folate Metabolism

In medicinal chemistry, this compound has been used in the synthesis of derivatives of methotrexate, an important chemotherapeutic agent. Piper et al. (1982) synthesized precursors to amides and peptides of methotrexate involving both the alpha- and gamma-carboxyl groupings of the glutamate moiety, which were evaluated as inhibitors of folate metabolism (Piper et al., 1982).

Synthesis and Tautomerism in Organic Chemistry

In organic chemistry, it's been utilized in the synthesis and study of tautomerism in compounds. Momose et al. (1979) achieved syntheses of 3-hydroxypyrroles and 3-hydroxypyrrole-4-carboxylates with no substituents at C-5, providing new information concerning factors governing the tautomerism of these compounds (Momose et al., 1979).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHTZUOXJDYNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210627
Record name 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912444-75-8
Record name 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (2.72 g, 9.81 mmol) in ethanol (15 mL) was added to a 3M LiOH solution (14.7 mL, 29.4 mmol), and the reaction mixture was stirred at 78° C. (bath) for 1 hour. The ethanol was removed and, ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid (2.56 g, 99% yield) was isolated as an oil.
Quantity
2.72 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 3M LiOH solution (14.7 mL, 29.4 mmol) was added to 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate (2.72 g, 9.81 mmol) in ethanol (15 mL), and the reaction mixture was stirred at 78° C. (bath) for 1 hour. The ethanol was removed, and ether (30 mL) was added. The aqueous layer was separated and acidified with saturated potassium hydrogen sulfate to a pH of about 3 to about 4, extracted with ethyl acetate (50 mL), washed with brine and dried over sodium sulfate. After removal of the solvent, 1-(benzyloxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid (2.56 g, 99% yield) was isolated as an oil.
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
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1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
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